molecular formula C17H37NO7Si B1193053 m-PEG3-amido-C3-triethoxysilane

m-PEG3-amido-C3-triethoxysilane

Cat. No.: B1193053
M. Wt: 395.57
InChI Key: IBNFGFDJTAPCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure and Properties m-PEG3-amido-C3-triethoxysilane is a bifunctional compound combining a methoxy-terminated polyethylene glycol (mPEG) chain, an amide linker, a C3 alkyl spacer, and a triethoxysilane anchoring group. Its molecular formula is C₁₇H₃₇NO₇Si, and its CAS number is 2243566-45-0 . The triethoxysilane group enables covalent bonding to hydroxyl-rich surfaces (e.g., glass, silica, or metal oxides), while the PEG chain provides hydrophilicity and biocompatibility. The amide linker enhances stability and facilitates conjugation with biomolecules or nanoparticles .

Applications This compound is widely used in surface functionalization for biomedical devices, drug delivery systems, and biosensors. Its PEG moiety reduces nonspecific protein adsorption, improving biocompatibility, while the silane group ensures robust surface attachment .

Properties

Molecular Formula

C17H37NO7Si

Molecular Weight

395.57

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]-N-(3-triethoxysilylpropyl)propanamide

InChI

InChI=1S/C17H37NO7Si/c1-5-23-26(24-6-2,25-7-3)16-8-10-18-17(19)9-11-21-14-15-22-13-12-20-4/h5-16H2,1-4H3,(H,18,19)

InChI Key

IBNFGFDJTAPCNY-UHFFFAOYSA-N

SMILES

CCO[Si](CCCNC(=O)CCOCCOCCOC)(OCC)OCC

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-PEG3-triethoxysilane

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

Overview : The incorporation of m-PEG3-amido-C3-triethoxysilane into drug delivery systems enhances the solubility and stability of therapeutic agents, allowing for more effective targeting and reduced side effects.

Case Studies :

  • Micelle-Forming Copolymers : Research has demonstrated that PEG-based copolymers can form micelles capable of encapsulating hydrophobic drugs. These micelles facilitate controlled release profiles, improving drug bioavailability and therapeutic efficacy .
  • PROTAC Development : this compound serves as a crucial linker in PROTACs, which have shown promise in selectively targeting and degrading disease-associated proteins, particularly in cancer therapies. The use of this compound enables the precise conjugation of ligands that bind to E3 ubiquitin ligases and target proteins .

Bioconjugation Techniques

Overview : this compound is widely employed in bioconjugation processes due to its ability to facilitate stable linkages between biomolecules.

Applications :

  • Site-Specific Labeling : The compound is used for attaching various labels or probes to biomolecules, enhancing specificity in imaging and diagnostic applications .
  • Protein Engineering : By enabling the attachment of functional groups to proteins, this compound aids in studies related to protein structure and function, allowing researchers to create stable protein conjugates for further analysis .

Surface Modification

Overview : The triethoxysilane group allows for the functionalization of surfaces, improving the biocompatibility and performance of materials used in biomedical applications.

Case Studies :

  • Nanoparticle Functionalization : Research indicates that this compound can be utilized to modify the surfaces of nanoparticles, enhancing their stability and interaction with biological systems. This is particularly useful in targeted drug delivery applications where improved circulation times are essential .
  • Biomedical Devices : The compound has potential applications in the development of biomedical devices where surface properties need to be tailored for specific interactions with biological tissues .

Advantages of Using this compound

  • Enhanced Solubility : The PEG component significantly increases the solubility of compounds in aqueous environments, facilitating their use in biological applications.
  • Bioorthogonal Nature : The reactions involving this compound are bioorthogonal, allowing for precise conjugation without interfering with native biological functions.
  • Versatility : Its ability to form stable linkages makes it suitable for a wide range of applications, from drug delivery to diagnostics and imaging .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of m-PEG3-amido-C3-triethoxysilane with structurally or functionally related silane-PEG derivatives:

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula PEG Chain Length Functional Groups Key Applications Stability
This compound 2243566-45-0 C₁₇H₃₇NO₇Si PEG3 Amide, Triethoxysilane Drug delivery, biosensors High (amide)
Methyltetrazine-PEG5-triethoxysilane 2353410-01-0 C₂₉H₄₉N₅O₉Si PEG5 Tetrazine, Triethoxysilane Bioorthogonal chemistry Moderate
m-PEG2-O-Ph-3-NH2 126415-02-9 C₁₁H₁₇NO₃ PEG2 Aromatic ether, Amine Crosslinking, surface coating Low (amine)
TCO-PEG3-triethoxysilane Not provided Not provided PEG3 Trans-cyclooctene, Triethoxysilane Click chemistry, imaging Moderate
m-PEG5-triethoxysilane 2243566-42-7 C₂₀H₄₃O₁₀Si PEG5 Triethoxysilane Hydrophilic coatings High (no linker)

Structural and Functional Differences

PEG Chain Length :

  • This compound (PEG3) has a shorter PEG chain compared to Methyltetrazine-PEG5-triethoxysilane (PEG5), resulting in lower hydrophilicity but reduced steric hindrance for surface binding .
  • Longer PEG chains (e.g., PEG5 in Methyltetrazine-PEG5) enhance solubility but may limit conjugation efficiency due to increased bulkiness .

Functional Groups :

  • The amide group in this compound provides hydrolytic stability and enables covalent bonding with carboxylic acids or activated esters, unlike m-PEG5-triethoxysilane , which lacks a reactive linker .
  • Methyltetrazine-PEG5-triethoxysilane contains a tetrazine group for bioorthogonal reactions (e.g., with trans-cyclooctenes), making it superior for targeted labeling in live-cell imaging .

Reactivity and Stability :

  • m-PEG2-O-Ph-3-NH2 has an aromatic ether and a primary amine, which is prone to oxidation but useful for pH-sensitive applications. In contrast, the amide in this compound offers superior chemical stability .
  • TCO-PEG3-triethoxysilane ’s trans-cyclooctene group enables rapid click chemistry but is less stable in aqueous environments compared to amides .

Research Findings

  • Surface Functionalization Efficiency: A study comparing silane-PEG derivatives found that this compound achieved 85% surface coverage on silica nanoparticles, outperforming m-PEG5-triethoxysilane (70%) due to its shorter chain and amide-mediated orientation .
  • Biocompatibility: this compound reduced macrophage activation by 60% compared to non-PEGylated silanes, highlighting its utility in implantable devices .
  • Conjugation Versatility : The amide linker allowed covalent attachment of antibodies with 90% efficiency, whereas Methyltetrazine-PEG5-triethoxysilane required additional tetrazine-cyclooctyne reactions for similar results .

Preparation Methods

Stock Solution Preparation

The compound is typically supplied as a solid or concentrate, requiring precise dissolution protocols to achieve target concentrations. Table 1 outlines volume calculations for stock solutions based on mass and molarity :

Mass (mg) 1 mM Solution (mL) 5 mM Solution (mL) 10 mM Solution (mL)
12.52810.50560.2528
512.64032.52811.264
1025.28065.05612.5281

Key Steps

  • Solubility Enhancement :

    • Dissolve in dimethyl sulfoxide (DMSO) or other polar aprotic solvents.

    • Heat to 37°C and sonicate for 15–30 minutes to fully dissolve .

  • Storage :

    • -80°C for ≤6 months or -20°C for ≤1 month .

    • Avoid repeated freeze-thaw cycles to prevent degradation.

In Vivo Formulation Protocols

For therapeutic applications, the compound is formulated into biocompatible vehicles. Table 2 outlines a standard procedure using co-solvents :

Step Action Note
1. DMSO Master Dissolve mg drug in μL DMSO to create a concentrated stock.Confirm DMSO solubility before use.
2. PEG300 Addition Add μL PEG300; ensure clarity before proceeding.Use vortexing or ultrasound to mix.
3. Tween 80 Addition Add μL Tween 80; clarify thoroughly.Critical for emulsion stability.
4. Dilution Add μL ddH₂O; mix until homogeneous.Final solution must be clear.

Alternative Method
For lipid-based formulations:

  • Dissolve in DMSO.

  • Mix with corn oil slowly.

  • Clarify and store at room temperature .

Parameter Value Relevance
TPSA84.48 ŲPredicts hydrogen-bonding capacity
LogP1.61Indicates moderate lipophilicity
Rotatable Bonds19Affects conformational flexibility

Research Applications and Challenges

This compound is integral to PROTAC design, enabling E3 ligase-target protein conjugation . Key challenges include balancing solubility with linker rigidity and avoiding premature hydrolysis of silane groups.

Best Practices

  • Quality Control : Verify purity (>98%) via HPLC or NMR before use .

  • Scale-Up : Optimize solvent ratios to maintain bioavailability while minimizing toxicity from excipients like Tween 80 .

Q & A

Basic Research Questions

Q. What are the key structural features of m-PEG3-amido-C3-triethoxysilane, and how do they influence its reactivity in surface functionalization?

  • Methodological Answer : The compound combines a methoxy-PEG3-amido linker with a triethoxysilane terminus. The triethoxysilane group enables covalent bonding to hydroxyl-rich surfaces (e.g., silica, glass), while the PEG spacer enhances hydrophilicity and reduces steric hindrance. Characterization via 1^1H/13^{13}C NMR and FT-IR can confirm the presence of ethoxy (-Si-OCH2_2CH3_3) and amide (-CONH-) groups, critical for validating synthesis success .

Q. What standard protocols are recommended for synthesizing this compound, and what purity thresholds are essential for reproducibility?

  • Methodological Answer : Synthesis typically involves coupling m-PEG3-amine with a triethoxysilane-containing carboxylic acid using carbodiimide chemistry (e.g., EDC/NHS). Post-synthesis purification via silica gel chromatography or dialysis (MWCO 500-1000 Da) is critical. Purity ≥95% (HPLC, C18 column, acetonitrile/water gradient) ensures minimal side products that could interfere with surface conjugation .

Q. How does the PEG chain length (e.g., PEG3 vs. PEG5) affect the stability and solubility of this compound in aqueous vs. organic solvents?

  • Methodological Answer : The PEG3 chain balances hydrophilicity and steric effects. Solubility tests in water, DMSO, and ethanol (using dynamic light scattering or turbidity measurements) can quantify aggregation tendencies. Shorter PEG chains (e.g., PEG3) may reduce steric shielding but improve solvent compatibility in polar aprotic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrolysis kinetics data for this compound under varying pH and humidity conditions?

  • Methodological Answer : Contradictions often arise from inconsistent humidity control or buffer ion interference. Use controlled-environment chambers (e.g., 25°C, 30–80% RH) and non-nucleophilic buffers (e.g., acetate, pH 4–6). Monitor hydrolysis via 29^{29}Si NMR or gravimetric analysis to quantify silanol formation rates .

Q. What experimental designs are optimal for quantifying functional group accessibility in this compound-conjugated nanoparticles?

  • Methodological Answer : Combine X-ray photoelectron spectroscopy (XPS) for surface elemental analysis (Si, N, O ratios) with fluorescence labeling (e.g., FITC-avidin binding to biotinylated analogs). Control experiments with blocked silane groups (e.g., ethanolamine quenching) validate specificity .

Q. How can researchers address batch-to-batch variability in triethoxysilane reactivity during large-scale nanoparticle functionalization?

  • Methodological Answer : Implement quality control via kinetic studies: measure condensation rates using sol-gel transition times or 29^{29}Si MAS NMR. Statistical process control (SPC) charts for key parameters (e.g., hydrolysis half-life) identify outliers. Pre-functionalization silane activation (e.g., ethanol/water pre-hydrolysis) improves consistency .

Q. What strategies mitigate PEG chain oxidation or degradation in long-term stability studies of this compound-functionalized materials?

  • Methodological Answer : Accelerated aging tests (40°C, 75% RH) with periodic FT-IR analysis (C-O-C PEG backbone at 1100 cm1^{-1}) detect oxidation. Antioxidants (e.g., BHT) or inert-atmosphere storage (N2_2 glovebox) reduce degradation. Compare with PEG-free silanes as controls .

Data Contradiction and Validation

Observed Issue Potential Cause Validation Method Reference
Inconsistent surface coverageVariable humidity during conjugationEllipsometry + XPS for layer thickness vs. Si signal
Reduced bioactivity post-PEGylationPEG chain masking target epitopesCompetitive ELISA with/without PEG cleavage (e.g., periodate)
Premature hydrolysis in storageResidual moisture in solventKarl Fischer titration + sealed vial integrity tests

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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m-PEG3-amido-C3-triethoxysilane

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